molecular formula C6H2Cl2F2O2S B1392983 2-Chloro-3,6-difluorobenzenesulfonyl chloride CAS No. 1208074-71-8

2-Chloro-3,6-difluorobenzenesulfonyl chloride

Cat. No. B1392983
M. Wt: 247.05 g/mol
InChI Key: XIBTVVMBHTYRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of “2,6-Difluorobenzenesulfonyl chloride” involves the reaction of difluorophenyllithium with sulfuryl chloride . This compound may be used in the synthesis of 2,6-difluorobenzenesulfonamide .


Chemical Reactions Analysis

“2,6-Difluorobenzenesulfonyl chloride” can react with 29% ammonium hydroxide to prepare 2,6-difluorobenzenesulfonamide .

Scientific Research Applications

Synthesis of High-Purity Chemicals

  • 2-Chloro-3,6-difluorobenzenesulfonyl chloride is used in the synthesis of high-purity chemicals. For instance, it plays a role in the preparation of high-purity 1-chloro-2,6-difluorobenzene, which is an important intermediate for active ingredients in agricultural and pharmaceutical applications (Moore, 2003).

Preparation of Pesticides

  • This compound is instrumental in the synthesis of key intermediates used for the preparation of pesticides. For example, it is used in the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a precursor for herbicidal products (Xiao-hua Du et al., 2005).

Advanced Oxidation Processes

  • In environmental science, 2-Chloro-3,6-difluorobenzenesulfonyl chloride is relevant in advanced oxidation processes. It contributes to the formation of chlorinated aromatic compounds, which are significant in the degradation of pollutants (Yuan et al., 2011).

Synthesis of Fluoronitrobenzene-sulfonyl Chlorides

  • The compound is also used in the synthesis of various isomeric fluoronitrobenzenesulfonyl chlorides, which have applications in the chemical industry (Sergey Zhersh et al., 2010).

Photocatalytic Applications

  • In photocatalytic processes, 2-Chloro-3,6-difluorobenzenesulfonyl chloride is used to facilitate the addition of fluoroalkyl groups to unsaturated compounds, showcasing its utility in advanced chemical synthesis (Xiaojun Tang et al., 2015).

properties

IUPAC Name

2-chloro-3,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2O2S/c7-5-3(9)1-2-4(10)6(5)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBTVVMBHTYRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,6-difluorobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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